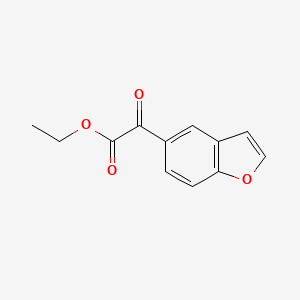

Benzofuran-5-yl-oxoacetic acid ethyl ester

Vue d'ensemble

Description

Benzofuran-5-yl-oxoacetic acid ethyl ester is a chemical compound with the molecular formula C12H10O4 . It has a molecular weight of 218.21 . This compound is part of the benzofuran family, which is widely found in natural products and has a broad range of biological and pharmacological activities .

Molecular Structure Analysis

The molecular structure of Benzofuran-5-yl-oxoacetic acid ethyl ester consists of a benzofuran ring attached to an oxoacetic acid ethyl ester group . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .Physical And Chemical Properties Analysis

Benzofuran-5-yl-oxoacetic acid ethyl ester has a predicted boiling point of 324.9±15.0 °C and a predicted density of 1.251±0.06 g/cm3 .Applications De Recherche Scientifique

1. Antimicrobial Agents

- Application Summary : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

- Results or Outcomes : The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

2. Anti-tumor, Antibacterial, Anti-oxidative, and Anti-viral Activities

- Application Summary : Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

- Methods of Application : The methods of application would vary depending on the specific benzofuran compound and the disease being treated. Typically, these compounds would be synthesized and then tested for their efficacy in treating various diseases .

- Results or Outcomes : Benzofuran compounds have shown promise in treating a variety of diseases, including tumors, bacterial infections, oxidative stress-related diseases, and viral infections .

3. Anti-Hepatitis C Virus Activity

- Application Summary : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Results or Outcomes : The novel macrocyclic benzofuran compound has shown promise in treating hepatitis C .

4. Anticancer Agents

- Application Summary : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Some substituted benzofurans have dramatic anticancer activities .

- Methods of Application : The methods of application would vary depending on the specific benzofuran compound and the cancer being treated. Typically, these compounds would be synthesized and then tested for their efficacy in treating various cancers .

- Results or Outcomes : Compound 36 was found to have significant cell growth inhibitory effects, and the inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

5. EPAC1 and EPAC2 Activation

- Application Summary : Benzofuran derivatives have been found to promote EPAC1 and EPAC2 activation through direct binding to a specific cyclic nucleotide-binding domain (CNBD) within each protein . This leads to activation of Rap GTPases, which control multiple cell responses, including cell proliferation, adhesion, morphology, exocytosis, and gene expression .

- Methods of Application : The methods of application would vary depending on the specific benzofuran compound and the biological process being studied. Typically, these compounds would be synthesized and then tested for their efficacy in activating EPAC1 and EPAC2 .

- Results or Outcomes : Benzofuran derivatives have shown promise in promoting EPAC1 and EPAC2 activation, leading to the activation of Rap GTPases .

6. Agrochemical Applications

- Application Summary : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have potential applications as agrochemicals .

- Results or Outcomes : The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of agrochemical discovery .

Orientations Futures

Benzofuran and its derivatives, including Benzofuran-5-yl-oxoacetic acid ethyl ester, have attracted considerable attention in the field of drug invention and development due to their wide range of biological and pharmacological activities . Future research will likely continue to explore the therapeutic potential of these compounds, particularly in the treatment of microbial diseases .

Propriétés

IUPAC Name |

ethyl 2-(1-benzofuran-5-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-15-12(14)11(13)9-3-4-10-8(7-9)5-6-16-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDKRTSWPCGTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=C(C=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-5-yl-oxoacetic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1442120.png)

![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide](/img/structure/B1442122.png)

![6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442129.png)